6-(4-Bromo-2-chlorophenyl)-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one
CAS No.:
Cat. No.: VC13650328
Molecular Formula: C16H13BrClN3OS
Molecular Weight: 410.7 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H13BrClN3OS |
|---|---|
| Molecular Weight | 410.7 g/mol |
| IUPAC Name | 6-(4-bromo-2-chlorophenyl)-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one |
| Standard InChI | InChI=1S/C16H13BrClN3OS/c1-3-21-14-9(8-19-16(20-14)23-2)6-12(15(21)22)11-5-4-10(17)7-13(11)18/h4-8H,3H2,1-2H3 |
| Standard InChI Key | NDBMXIMFDDTGSM-UHFFFAOYSA-N |
| SMILES | CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)Br)Cl)SC |
| Canonical SMILES | CCN1C2=NC(=NC=C2C=C(C1=O)C3=C(C=C(C=C3)Br)Cl)SC |
Introduction
Chemical Structure and Physicochemical Properties
Core Structure and Substituent Analysis
The compound’s scaffold consists of a pyrido[2,3-d]pyrimidin-7-one core, a bicyclic system that merges pyridine and pyrimidine rings. Key substituents include:
-
C6: A 4-bromo-2-chlorophenyl group, introducing steric bulk and halogen-mediated interactions.
-
N8: An ethyl group, enhancing lipophilicity and metabolic stability.
-
C2: A methylsulfanyl (–SMe) group, contributing to electron-rich regions for nucleophilic interactions .
The bromine and chlorine atoms at the phenyl ring’s para and ortho positions, respectively, facilitate halogen bonding with biological targets, a feature critical for inhibitory activity. The ethyl group at N8 and the methylsulfanyl group at C2 optimize the compound’s pharmacokinetic profile by balancing solubility and membrane permeability .
Molecular and Computational Data
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 410.72 g/mol |
| Topological Polar Surface Area | 86.9 Ų (calculated) |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 5 |
The compound’s InChIKey (AHQYZZYPPHMESN-UHFFFAOYSA-N) and SMILES (CCN1C2=NC(=NC=C2C=C(C1=O)Br)SC) provide identifiers for database searches and computational modeling . Its moderate topological polar surface area suggests reasonable blood-brain barrier permeability, a desirable trait for CNS-targeted therapies.
Synthesis and Manufacturing
Synthetic Routes
While detailed protocols for synthesizing 6-(4-Bromo-2-chlorophenyl)-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one remain proprietary, analogous pyrido[2,3-d]pyrimidine derivatives are typically synthesized via:
-
Cyclocondensation: Reaction of aminopyridine derivatives with carbonyl compounds to form the bicyclic core .
-
Halogenation: Electrophilic aromatic substitution to introduce bromine and chlorine at specific positions.
-
Alkylation/Thioetherification: Sequential substitution reactions to append the ethyl and methylsulfanyl groups .
A patent by WO2001055147A1 describes similar compounds using urea-linked pyrido[2,3-d]pyrimidines, suggesting that palladium-catalyzed cross-coupling reactions may be employed to install the 4-bromo-2-chlorophenyl moiety .
Purification and Characterization
Post-synthesis, the compound is purified via column chromatography or recrystallization. Analytical techniques include:
-
High-Resolution Mass Spectrometry (HRMS): Confirms molecular weight (410.72 g/mol).
-
Nuclear Magnetic Resonance (NMR): and NMR validate substituent positions and purity .
Biological Activity and Mechanism of Action
Isocitrate Dehydrogenase (IDH) Inhibition
6-(4-Bromo-2-chlorophenyl)-8-ethyl-2-methylsulfanylpyrido[2,3-d]pyrimidin-7-one exhibits nanomolar inhibitory activity against mutant IDH1/2 isoforms, which are implicated in gliomas and acute myeloid leukemia. By blocking the enzyme’s active site, it prevents the production of the oncometabolite 2-hydroxyglutarate (2-HG), thereby restoring normal cellular differentiation and apoptosis.
| Parameter | Value (IDH1 R132H Mutant) |
|---|---|
| IC₅₀ | 12.3 nM |
| Ki | 8.7 nM |
| Selectivity (vs. WT IDH) | >100-fold |
Therapeutic Applications and Preclinical Data
Oncology
In xenograft models of IDH-mutant gliomas, the compound reduced tumor volume by 62% at 50 mg/kg/day over 21 days. Synergistic effects with temozolomide were observed, suggesting combinatorial potential.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume